molecular formula C17H9N5O4S B3519310 3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B3519310
M. Wt: 379.4 g/mol
InChI Key: ZDMATLHEEYCKBD-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazonoyl halides with furan derivatives under reflux conditions in the presence of triethylamine . The reaction conditions often require the use of solvents such as chloroform and ethanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s furan and nitrophenyl groups play a crucial role in its binding affinity and reactivity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of furan and nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it offers a unique structural framework that can be exploited for various scientific and industrial purposes.

Properties

IUPAC Name

3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N5O4S/c23-22(24)11-5-3-10(4-6-11)12-7-8-14(26-12)16-20-21-15(13-2-1-9-25-13)18-19-17(21)27-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMATLHEEYCKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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